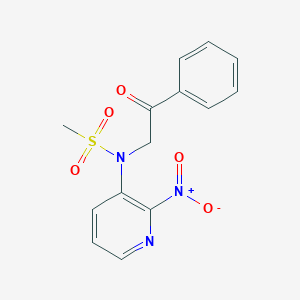![molecular formula C17H29N3O5S2 B240935 N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide, also known as DB1976, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and has the potential to become an effective anticancer drug.
作用機序
N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide inhibits the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the regulation of many cellular processes, including cell survival and proliferation. By inhibiting Hsp90, N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide disrupts the signaling pathways that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile. In addition, N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide has been found to sensitize cancer cells to other anticancer drugs, suggesting that it may be effective in combination therapy.
実験室実験の利点と制限
One advantage of N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide is that it has shown efficacy against a broad range of cancer types, indicating that it may have potential as a broad-spectrum anticancer drug. However, one limitation is that the synthesis of N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide is complex and may be difficult to scale up for large-scale production.
将来の方向性
There are several future directions for research on N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide. One area of interest is the development of more efficient synthesis methods for N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide. In addition, further studies are needed to determine the optimal dosing and administration schedule for N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide in clinical trials. Finally, there is a need for more research on the potential of N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide in combination therapy with other anticancer drugs.
合成法
The synthesis of N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide involves several steps, including the condensation of 2,4-dimethyl-3-nitroaniline with tert-butyl 3-aminopropanoate to form the corresponding amide. This amide is then reacted with 2,4-dimethyl-3-(methylsulfonyl)aniline to yield the final product.
科学的研究の応用
N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
製品名 |
N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide |
|---|---|
分子式 |
C17H29N3O5S2 |
分子量 |
419.6 g/mol |
IUPAC名 |
N-tert-butyl-3-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide |
InChI |
InChI=1S/C17H29N3O5S2/c1-12-8-9-14(13(2)16(12)20(6)26(7,22)23)27(24,25)18-11-10-15(21)19-17(3,4)5/h8-9,18H,10-11H2,1-7H3,(H,19,21) |
InChIキー |
DOMKLPPFTGVHKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)NC(C)(C)C)C)N(C)S(=O)(=O)C |
正規SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)NC(C)(C)C)C)N(C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-{5-[3-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240858.png)



![N-[3-(acetylamino)-4-methylphenyl]-2-thiophenecarboxamide](/img/structure/B240871.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)



![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)


